molecular formula C14H12ClNO4S B5677866 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

Cat. No. B5677866
M. Wt: 325.8 g/mol
InChI Key: OFCKOTCJAPNLDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide involves reacting 1,4-benzodioxan-6-amine with 4-chlorobenzenesulfonyl chloride to yield the target compound. This process has been explored for creating compounds with potential therapeutic applications for diseases such as Alzheimer's disease and Type-2 Diabetes (Abbasi et al., 2019).

Molecular Structure Analysis

The molecular structure of such compounds is confirmed using various spectroscopic techniques, including IR, 1H-NMR, and EI-MS spectral techniques, alongside CHN analysis data. These techniques provide detailed information about the compound's molecular framework and functional groups (Abbasi et al., 2019).

Chemical Reactions and Properties

This compound can undergo further chemical reactions with different alkyl/aralkyl halides to afford a range of derivatives. These derivatives have been evaluated for their potential inhibitory effects against enzymes like acetylcholinesterase and α-glucosidase, showing moderate inhibitory potential which suggests a basis for their therapeutic applications (Abbasi et al., 2019).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility, melting point, and stability, are crucial for its application in drug formulation and delivery. However, specific studies focusing on these physical properties were not found in the current search, indicating a gap in the literature.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interactions with biological molecules, are integral to understanding the compound's potential as a therapeutic agent. The inhibitory activities against specific enzymes suggest interactions at the molecular level that could be leveraged in drug design (Abbasi et al., 2019).

Future Directions

The future directions for this compound could involve further exploration of its antibacterial potential, given its promising results in biofilm inhibition studies against Escherichia coli and Bacillus subtilis . Additionally, further studies could be conducted to explore its potential as an inhibitor of other enzymes, given the known properties of sulfonamides .

properties

IUPAC Name

4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c15-10-1-4-12(5-2-10)21(17,18)16-11-3-6-13-14(9-11)20-8-7-19-13/h1-6,9,16H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCKOTCJAPNLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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